2',4',6'-Trihydroxyacetophenone monohydrate

Catalog No.
S1896765
CAS No.
249278-28-2
M.F
C8H10O5
M. Wt
186.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4',6'-Trihydroxyacetophenone monohydrate

CAS Number

249278-28-2

Product Name

2',4',6'-Trihydroxyacetophenone monohydrate

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone;hydrate

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2

InChI Key

GDSIBPPJKSBCMF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1O)O)O.O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O.O

2',4',6'-Trihydroxyacetophenone monohydrate is a chemical compound with the molecular formula C₈H₈O₄·H₂O, commonly referred to as 2',4',6'-Trihydroxyacetophenone. It is a derivative of acetophenone and features three hydroxyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound is often utilized in various scientific applications due to its unique chemical properties and biological activities.

The compound has a molecular weight of approximately 186.16 g/mol and is known for its high solubility in water, making it suitable for a range of laboratory applications. Its structure includes multiple functional groups that contribute to its reactivity and interactions with other molecules .

The primary mechanism of action for THAP lies in its role as a matrix in MALDI []. During MALDI analysis, THAP interacts with the analyte molecule through hydrogen bonding and other interactions, facilitating its absorption of laser energy and subsequent ionization. This allows the analyte to be detected and analyzed by the mass spectrometer [].

Matrix-Assisted Laser Desorption/Ionization (MALDI) Analysis

THAP monohydrate finds its primary application in scientific research as a matrix for MALDI mass spectrometry [, , ]. MALDI is a soft ionization technique widely used for analyzing biomolecules like carbohydrates, peptides, and glycans. THAP monohydrate's effectiveness lies in its ability to facilitate the desorption and ionization of these molecules, allowing for their detection and characterization by the mass spectrometer [, ].

Research has shown THAP monohydrate to be particularly useful for analyzing acidic glycans and glycopeptides in negative ion mode [, ]. This makes it a valuable tool for studying the structure and function of these complex carbohydrates, which play essential roles in various biological processes [].

Here are some additional points to consider:

  • THAP monohydrate is known for its good sensitivity and ability to generate high-quality mass spectra [].
  • Compared to other MALDI matrices, THAP monohydrate can offer improved signal intensity and resolution for certain analytes [].
  • The specific properties of THAP monohydrate as a MALDI matrix are still being explored and optimized for different applications [].

Other Potential Applications

While MALDI analysis is the primary research application of THAP monohydrate, there's limited research suggesting its potential in other areas:

  • Biological Activity: Some studies have investigated the potential biological activity of THAP itself. For instance, research in animal models suggests THAP may enhance cholesterol metabolism []. However, more research is needed to understand its potential therapeutic applications.
Due to its hydroxyl groups. Notably, it can undergo:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
  • Acylation: The compound can react with acyl chlorides to introduce additional acyl groups.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research has demonstrated that 2',4',6'-Trihydroxyacetophenone exhibits various biological activities:

  • Cholesterol Regulation: In animal models, it has been shown to enhance the activity of cholesterol 7 alpha-hydroxylase (CYP7A1), an enzyme involved in cholesterol metabolism .
  • Antioxidant Properties: The compound possesses antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that it may exhibit antimicrobial properties, although further investigation is needed to fully understand its efficacy against specific pathogens .

Several methods have been developed for synthesizing 2',4',6'-Trihydroxyacetophenone monohydrate:

  • Hydroxylation of Acetophenone: This method involves the selective hydroxylation of acetophenone using reagents such as hydrogen peroxide or peracids.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving phloroglucinol derivatives and acetophenone.
  • Chemical Modification of Phloroglucinol: Starting from phloroglucinol, acetophenone can be introduced through acylation processes.

These synthetic routes allow for the production of the compound in varying purities and yields depending on the conditions employed .

2',4',6'-Trihydroxyacetophenone monohydrate has several applications across different fields:

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): It is frequently used as a matrix for analyzing acidic glycans, glycopeptides, and other biomolecules due to its ability to facilitate ionization without significant fragmentation .
  • Pharmaceutical Research: Its biological activity makes it a candidate for further research in drug development, particularly in cholesterol regulation and antioxidant therapies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including flavonoids and other phenolic derivatives .

Interaction studies involving 2',4',6'-Trihydroxyacetophenone have revealed important insights into its behavior in biological systems:

  • Enzyme Interactions: Studies indicate that this compound may interact with various enzymes, influencing metabolic pathways related to cholesterol and lipid metabolism.
  • Binding Affinity: Research into its binding affinity with proteins suggests potential roles in modulating protein function or stability .
  • Cellular Studies: Investigations into its effects on cell viability and proliferation highlight its potential therapeutic applications, although more extensive studies are required to confirm these effects .

Several compounds share structural similarities with 2',4',6'-Trihydroxyacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhloroglucinolContains three hydroxyl groups on a benzene ringPrecursor to many phenolic compounds
ResorcinolContains two hydroxyl groups on adjacent carbonsUsed in resin production and as an antiseptic
4-HydroxyacetophenoneContains one hydroxyl group at the para positionExhibits different biological activities
3-HydroxyflavoneContains a flavonoid structure with one hydroxyl groupKnown for strong antioxidant properties

The uniqueness of 2',4',6'-Trihydroxyacetophenone lies in its specific arrangement of hydroxyl groups and its dual role as both a synthetic intermediate and a biologically active compound. Its application as a matrix in mass spectrometry further distinguishes it from similar compounds .

2',4',6'-Trihydroxyacetophenone monohydrate represents a phenolic acetophenone derivative characterized by three hydroxyl groups positioned at the 2', 4', and 6' locations of the aromatic ring, coupled with a water molecule of crystallization. This compound exhibits distinctive physicochemical properties that reflect its unique molecular architecture and hydrogen bonding capabilities.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 2',4',6'-Trihydroxyacetophenone monohydrate demonstrates characteristic behavior typical of polyhydroxylated aromatic compounds. The presence of multiple hydroxyl groups significantly influences its interaction with various solvent systems through hydrogen bonding mechanisms.

Water Solubility

The compound exhibits notable water solubility, with literature sources indicating it is "soluble in water" [1] [2] [3] [4]. However, some sources describe it as "very slightly" soluble [1] [2] [5] [4], suggesting concentration-dependent solubility behavior. This apparent contradiction likely reflects different experimental conditions and concentration ranges studied. The hydrophilic character derives primarily from the three hydroxyl groups and the incorporated water molecule, which can form extensive hydrogen bond networks with water molecules.

Polar Aprotic Solvents

In dimethyl sulfoxide, the compound demonstrates sparingly soluble characteristics [1] [2] [5] [4]. This moderate solubility in dimethyl sulfoxide reflects the compound's ability to participate in hydrogen bonding with the sulfoxide oxygen while benefiting from the polar environment that stabilizes the hydroxylated aromatic system.

Polar Protic Solvents

Both ethanol and methanol show similar solubility patterns, with the compound being slightly soluble in these alcoholic media [1] [2] [5] [4]. The moderate solubility in these solvents can be attributed to competitive hydrogen bonding between the compound's hydroxyl groups and the alcohol molecules, resulting in limited but measurable dissolution.

Non-Polar Solvents

The compound exhibits poor solubility in non-polar solvents, as evidenced by its use of diisopropyl ether for washing procedures during synthesis [6]. This low solubility in non-polar media is expected given the highly polar nature of the trihydroxylated structure.

SolventSolubilityClassificationReference
WaterSoluble / Very Slightly SolublePolar protic [1] [2] [3] [4]
Dimethyl SulfoxideSparingly SolublePolar aprotic [1] [2] [5] [4]
EthanolSlightly SolublePolar protic [1] [2] [5] [4]
MethanolSlightly SolublePolar protic [1] [2] [5] [4]
Diisopropyl EtherUsed for washing (low solubility)Non-polar [6]

Thermal Stability and Phase Transition Behavior

The thermal properties of 2',4',6'-Trihydroxyacetophenone monohydrate reflect both its crystalline structure and the presence of the incorporated water molecule. Multiple independent sources provide consistent data regarding its thermal characteristics.

Melting Point Analysis

The compound exhibits a well-defined melting point range of 219-221°C, as reported consistently across multiple literature sources [1] [7] [4]. Some variations exist, with ranges extending from 213°C to 223°C depending on the source and purity specifications [8] [9] [10] [11]. The relatively narrow melting point range indicates good crystalline order and purity in commercial preparations. This high melting point reflects strong intermolecular hydrogen bonding networks within the crystal lattice, stabilized by both the hydroxyl groups and the incorporated water molecules.

Thermal Stability Characteristics

Under recommended storage conditions, the compound demonstrates stable thermal behavior [12] [4]. The recommended storage temperature is below 30°C or at room temperature [1] [5] [4], indicating reasonable thermal stability under normal handling conditions. The compound's stability extends to typical laboratory conditions, making it suitable for various analytical and synthetic applications.

Decomposition Behavior

When subjected to elevated temperatures beyond its melting point, thermal decomposition occurs with the formation of carbon monoxide and other irritating vapors [13] [12]. This decomposition pattern is typical of aromatic ketones and phenolic compounds under thermal stress. The presence of multiple hydroxyl groups may contribute to complex decomposition pathways involving dehydration and aromatic ring degradation.

Water Content and Dehydration

The monohydrate form contains 8.5-11.0% water by weight [9], corresponding to one molecule of water per molecule of the organic compound. This water of crystallization plays a crucial role in maintaining the crystal structure and influences the compound's thermal transition behavior.

Thermal PropertyValue/DescriptionReference
Melting Point Range (°C)213-223 (various sources) [8] [9] [10] [11]
Storage Temperature (°C)Below +30°C / Room temperature [1] [5] [4]
Thermal StabilityStable under recommended storage conditions [12] [4]
Decomposition ProductsCarbon monoxide, irritating vapors [13] [12]
Phase Transition TypeSolid to liquid transitionStandard melting
Crystalline FormLight yellow powder/crystals [14] [1] [4]
Water Content (%)8.5-11.0 [9]

Redox Properties and Radical Scavenging Capacity

2',4',6'-Trihydroxyacetophenone exhibits significant antioxidant properties attributable to its polyhydroxylated phenolic structure. The compound's radical scavenging capacity has been extensively characterized through multiple in vitro assay systems, revealing potent antioxidant activity comparable to established reference compounds.

Hydroxyl Radical Scavenging Activity

The compound demonstrates exceptional hydroxyl radical scavenging capacity with an inhibitory concentration (IC₅₀) value of 5.7±1.3 μg/ml [15]. This activity closely matches that of silymarin (IC₅₀ = 7.6±0.8 μg/ml), a well-established antioxidant reference compound [15]. The superior hydroxyl radical scavenging ability reflects the compound's capacity to donate hydrogen atoms from its hydroxyl groups, effectively neutralizing these highly reactive species.

DPPH Radical Scavenging Properties

In the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, the compound exhibits an IC₅₀ value of 50.9±0.5 μg/ml [15]. While this value is higher than silymarin (IC₅₀ = 13.9±0.7 μg/ml) [15], it still represents significant radical scavenging activity. The DPPH assay provides insights into the compound's electron-donating capacity and overall antioxidant potential.

Superoxide Anion Radical Scavenging

The superoxide anion radical scavenging activity shows an IC₅₀ value of 66.5±0.8 μg/ml [15], which is moderately active compared to silymarin (IC₅₀ = 45.4±1.5 μg/ml) [15]. This activity is significant given the biological importance of superoxide anion radicals in oxidative stress pathways and cellular damage mechanisms.

Lipid Peroxidation Inhibition

The compound effectively inhibits lipid peroxidation with an IC₅₀ value of 7.7±0.7 μg/ml [15], demonstrating activity comparable to silymarin (IC₅₀ = 10.1±0.5 μg/ml) [15]. This property is particularly relevant for protecting cellular membranes from oxidative damage and maintaining membrane integrity under oxidative stress conditions.

Mechanistic Basis of Antioxidant Activity

The antioxidant mechanism of 2',4',6'-Trihydroxyacetophenone involves multiple pathways characteristic of phenolic compounds. The presence of three hydroxyl groups provides multiple sites for hydrogen atom donation, enabling the compound to neutralize various reactive oxygen species [15]. The 2,4,6-trihydroxy substitution pattern creates an electron-rich aromatic system capable of stabilizing phenoxyl radicals through resonance delocalization.

Research has demonstrated that compounds with similar structural motifs, such as the 2,6-dihydroxyacetophenone pharmacophore, exhibit potent antioxidant activity through radical stabilization mechanisms [16]. The additional 4-hydroxyl group in 2',4',6'-Trihydroxyacetophenone likely enhances this stabilization effect through extended conjugation and additional hydrogen bonding interactions.

Biological Validation

In vivo studies using carbon tetrachloride-induced hepatic injury models have confirmed the compound's hepatoprotective effects [15]. The compound significantly prevented increases in hepatic lipid peroxidation, protein carbonylation, and DNA oxidative damage while normalizing antioxidant enzyme activities including catalase, glutathione peroxidase, and superoxide dismutase [15]. These findings validate the in vitro antioxidant data and demonstrate biological relevance.

Assay TypeIC₅₀ Value (μg/ml)Comparison StandardReference
DPPH Radical Scavenging50.9±0.5Silymarin (13.9±0.7) [15]
Superoxide Anion Scavenging66.5±0.8Silymarin (45.4±1.5) [15]
Hydroxyl Radical Scavenging5.7±1.3Silymarin (7.6±0.8) [15]
Lipid Peroxidation Inhibition7.7±0.7Silymarin (10.1±0.5) [15]
General Antioxidant ActivityDemonstratedVarious phenolic compounds [17] [15] [18]
Hepatoprotective EffectSignificant (p<0.01)Silymarin [15]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

186.05282342 g/mol

Monoisotopic Mass

186.05282342 g/mol

Heavy Atom Count

13

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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